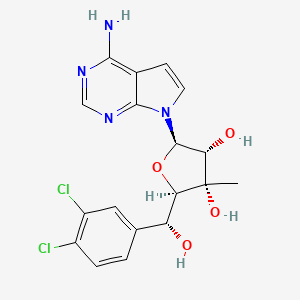
Prmt5-IN-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prmt5-IN-14 is a small molecule inhibitor targeting protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histones and non-histone proteins, playing a crucial role in gene regulation, RNA processing, and cell cycle progression . Inhibitors of PRMT5, such as this compound, have shown promise in preclinical studies for their potential therapeutic applications in various cancers and other diseases .
Preparation Methods
The synthesis of Prmt5-IN-14 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Prmt5-IN-14 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings . The major products formed from these reactions are typically intermediates that are further processed to yield the final compound, this compound .
Scientific Research Applications
Prmt5-IN-14 has a wide range of scientific research applications, including:
Mechanism of Action
Prmt5-IN-14 exerts its effects by selectively inhibiting the enzymatic activity of PRMT5. This inhibition prevents the methylation of arginine residues on target proteins, leading to alterations in gene expression, RNA splicing, and protein function . The molecular targets of this compound include histones (e.g., H4R3, H3R2) and non-histone proteins involved in critical cellular processes . The pathways affected by PRMT5 inhibition include cell cycle regulation, DNA damage response, and signal transduction .
Comparison with Similar Compounds
Prmt5-IN-14 is unique among PRMT5 inhibitors due to its specific binding mode and high selectivity for PRMT5 over other protein arginine methyltransferases . Similar compounds include:
PF-06939999: A SAM-competitive PRMT5 inhibitor with antitumor activity in non-small cell lung cancer.
MRTX1719: An MTA-cooperative PRMT5 inhibitor that exhibits synthetic lethality in MTAP-deleted cancers.
These compounds share the common goal of inhibiting PRMT5 activity but differ in their chemical structures, binding mechanisms, and therapeutic applications .
Properties
Molecular Formula |
C18H18Cl2N4O4 |
|---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-[(R)-(3,4-dichlorophenyl)-hydroxymethyl]-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C18H18Cl2N4O4/c1-18(27)13(26)17(24-5-4-9-15(21)22-7-23-16(9)24)28-14(18)12(25)8-2-3-10(19)11(20)6-8/h2-7,12-14,17,25-27H,1H3,(H2,21,22,23)/t12-,13+,14-,17-,18+/m1/s1 |
InChI Key |
NVZVVFMXEHOMQR-FOOXYVKASA-N |
Isomeric SMILES |
C[C@@]1([C@H]([C@@H](O[C@@H]1[C@@H](C2=CC(=C(C=C2)Cl)Cl)O)N3C=CC4=C(N=CN=C43)N)O)O |
Canonical SMILES |
CC1(C(C(OC1C(C2=CC(=C(C=C2)Cl)Cl)O)N3C=CC4=C(N=CN=C43)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















